The Therapeutic Potential of Zelenirstat (DDD86481): A Technical Whitepaper on N-Myristoyltransferase Inhibition in Oncology
The Therapeutic Potential of Zelenirstat (DDD86481): A Technical Whitepaper on N-Myristoyltransferase Inhibition in Oncology
Executive Summary
Zelenirstat (formerly identified as DDD86481 and PCLX-001) is a first-in-class, orally bioavailable small-molecule inhibitor of N-myristoyltransferases (NMT1 and NMT2)[1]. Originally synthesized by the University of Dundee's Drug Discovery Unit as a therapeutic candidate for African sleeping sickness, its profound antineoplastic properties were subsequently uncovered, leading to its repurposing for oncology[2]. This whitepaper provides an in-depth technical analysis of Zelenirstat’s mechanism of action, quantitative pharmacological profile, and self-validating experimental workflows for preclinical evaluation.
Mechanistic Causality: The N-Degron Pathway and OXPHOS Disruption
N-myristoylation is a critical co-translational lipid modification where a 14-carbon fatty acid (myristate) is covalently attached to the N-terminal glycine of target proteins[1]. This modification is essential for the membrane localization, signal transduction, and stability of over 200 human proteins, including Src family kinases (SFKs) and key components of mitochondrial oxidative phosphorylation (OXPHOS)[3].
Zelenirstat acts as a highly potent pan-NMT inhibitor. The fundamental causality behind its efficacy lies in the[3]. By blocking NMT1 and NMT2, Zelenirstat leaves target proteins unmyristoylated. The exposed N-terminal glycine is rapidly recognized by the N-degron pathway, which targets these unmyristoylated proto-oncogenic proteins for ubiquitin-mediated proteasomal degradation[4].
Furthermore, many hematologic cancers exhibit a prevalent loss of NMT2 expression, rendering them exquisitely dependent on NMT1 for survival[3]. Zelenirstat exploits this therapeutic window. In acute myeloid leukemia (AML), leukemic stem cells (LSCs) are heavily reliant on OXPHOS. Zelenirstat uniquely impairs mitochondrial complex I, leading to a dual-action therapeutic effect: it starves cancer cells of oncogenic signaling (via SFK degradation) and energy (via OXPHOS collapse)[5].
Figure 1: Mechanism of action of Zelenirstat via dual NMT inhibition and OXPHOS disruption.
Quantitative Pharmacological Profile
The clinical and experimental viability of Zelenirstat is underpinned by its exceptional potency and favorable pharmacokinetics. The table below synthesizes its core quantitative data[1][6]:
| Parameter | Value | Clinical / Experimental Significance |
| Target(s) | NMT1, NMT2 | Pan-NMT inhibition ensures blockade of redundant myristoylation pathways. |
| IC50 (NMT1) | 5 nM | High potency allows for low clinical dosing, minimizing off-target kinase effects. |
| IC50 (NMT2) | 8 nM | Equipollent dual-inhibition prevents compensatory enzyme upregulation. |
| Elimination Half-life | ~10 - 12 hours | Supports a convenient, once-daily oral administration schedule in patients. |
| Metabolism | Hepatic (CYP3A4) | Requires monitoring for drug-drug interactions with CYP3A4 inhibitors/inducers. |
| MTD (Murine Model) | 50 mg/kg (21-day oral) | Establishes a wide therapeutic window for preclinical xenograft studies. |
Therapeutic Applications & Clinical Translation
-
Hematologic Malignancies: Zelenirstat exhibits extreme potency against AML and B-cell lymphomas. In AML patient-derived xenograft (PDX) models, it reduced bone marrow leukemic burden by up to 95%, specifically targeting the malignant stem cell population responsible for disease relapse[7]. Consequently, it has been granted Fast Track and Orphan Drug Designation by the U.S. FDA for AML[7][8].
-
Solid Tumors & Antibody-Drug Conjugates (ADCs): The drug is highly active against breast, lung, and colon cancers[9]. Due to its single-digit nanomolar potency, Zelenirstat is currently being engineered as a novel payload for ADCs by Heidelberg Pharma, demonstrating potent cytotoxicity against prostate and breast cancer cell lines when conjugated to specific targeting molecules[10].
-
Clinical Trials: A Phase 1 trial (NCT04836195) in relapsed/refractory B-cell lymphomas and advanced solid tumors demonstrated that Zelenirstat is well-tolerated (primarily transient gastrointestinal side effects) and achieves steady-state plasma exposures expected for efficacy by day 15[1]. A Phase 1/2 trial in AML (NCT06613217) is currently actively dosing patients[8].
Self-Validating Experimental Protocol: Quantifying NMT Inhibition
To rigorously validate the on-target efficacy of Zelenirstat in preclinical models, researchers must employ orthogonal assays that measure both the primary biochemical effect (loss of myristoylation) and the downstream phenotypic consequence (SFK degradation). The following protocol acts as a self-validating system: by running in-gel fluorescence alongside Western blotting, the workflow internally confirms that the global loss of myristoylation directly correlates with the targeted degradation of specific proto-oncogenes, eliminating false positives from off-target toxicity.
Figure 2: Self-validating experimental workflow for evaluating NMT inhibition.
Step-by-Step Methodology
-
Cell Culture & Treatment: Seed target cancer cells (e.g., OCI-AML22 or DLBCL lines) at 1×106 cells/mL. Treat with Zelenirstat (0.1 nM to 1 µM concentration gradient) or DMSO vehicle control for 24–48 hours.
-
Metabolic Labeling (Click Chemistry Prep): 6 hours prior to harvest, wash cells and incubate in media containing an alkyne-tagged myristic acid analog (YnMyr).
-
Causality: YnMyr is only incorporated into newly synthesized proteins if NMT1/2 are catalytically active. A reduction in incorporation directly proves target engagement.
-
-
Cell Lysis & CuAAC Click Reaction: Lyse cells in RIPA buffer. Perform Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) by reacting the lysates with an azide-fluorophore (e.g., Azide-Fluor 488), CuSO4, THPTA ligand, and sodium ascorbate.
-
Causality: This covalently links a fluorescent tag specifically to myristoylated proteins, allowing for direct optical quantification.
-
-
Primary Readout (In-Gel Fluorescence): Separate proteins via SDS-PAGE and scan the gel using a fluorescence imager. Zelenirstat-treated lanes should show a dose-dependent loss of fluorescent banding.
-
Secondary Readout (Immunoblotting for N-Degron Targets): Transfer the same gel to a PVDF membrane and perform Western blotting for specific SFKs (e.g., Lyn, c-Src, or Fyn).
-
Causality: Validates that the global reduction in myristoylation directly triggers the degradation of oncogenic kinases, confirming the downstream mechanism of action.
-
References
-
Wikipedia - Zelenirstat Mechanism of Action. [Link]
-
PatSnap - Pacylex Reveals Zelenirstat Phase 1 Data at ASCO 2024. [Link]
-
New Drug Approvals - Zelenirstat | New Drug Approvals. [Link]
-
Reportable News - Pacylex Pharmaceuticals' Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity. [Link]
-
University of Dundee - Repurposed drug shows potential as leukaemia treatment.[Link]
-
Reportable News - Pacylex Announces Orphan Drug Designation Granted to PCLX-001 for the Treatment of Acute Myeloid Leukemia. [Link]
-
Reportable News - Pacylex Pharmaceuticals and Heidelberg Pharma Present Zelenirstat Antibody Drug Conjugate Data. [Link]
-
BioSpace - Pacylex Pharmaceuticals Announces the First Acute Myeloid Leukemia (AML) Patient Dosed with Zelenirstat. [Link]
-
Molecular Cancer Therapeutics (AACR) - Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation.[Link]
-
National Institutes of Health (PMC) - A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor.[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. dundee.ac.uk [dundee.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Zelenirstat - Wikipedia [en.wikipedia.org]
- 5. Pacylex - Pacylex Pharmaceuticals' Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in Molecular Cancer Therapeutics [pacylex.reportablenews.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pacylex - Pacylex Announces Orphan Drug Designation Granted to PCLX-001 for the Treatment of Acute Myeloid Leukemia [pacylex.reportablenews.com]
- 8. biospace.com [biospace.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Pacylex - Pacylex Pharmaceuticals and Heidelberg Pharma Present Zelenirstat Antibody Drug Conjugate Data at the 16th Annual World ADC [pacylex.reportablenews.com]
